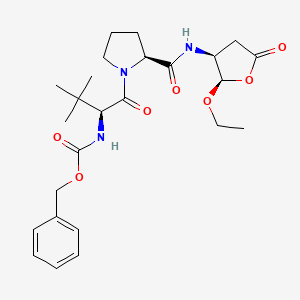















|
REACTION_CXSMILES
|
C(O[C:6]([N:8]1[CH2:12][CH2:11][CH2:10][C@@H:9]1[C:13](=[O:24])[NH:14][C:15]1[CH:16]([O:21][CH2:22][CH3:23])[O:17][C:18](=[O:20])[CH:19]=1)=[O:7])(C)(C)C.N1C(C)=CC=CC=1C.C[Si](OS(C(F)(F)F)(=O)=O)(C)C.C(=O)(O)[O-].[Na+].[CH2:50]([O:57][C:58]([NH:60][CH:61]([C:65]([CH3:68])([CH3:67])[CH3:66])C(O)=O)=[O:59])[C:51]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1>ClCCl.C(OCC)(=O)C>[CH2:50]([O:57][C:58](=[O:59])[NH:60][CH:61]([C:6]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13](=[O:24])[NH:14][CH:15]1[CH2:19][C:18](=[O:20])[O:17][CH:16]1[O:21][CH2:22][CH3:23])=[O:7])[C:65]([CH3:67])([CH3:66])[CH3:68])[C:51]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1 |f:3.4|
|


|
Name
|
(R)-2-(2-ethoxy-5-oxo-2,5-dihydrofuran-3-ylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
|
|
Quantity
|
0.14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1[C@H](CCC1)C(NC=1C(OC(C1)=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0.48 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1C)C
|
|
Name
|
|
|
Quantity
|
0.48 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)OS(=O)(=O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
crude intermediate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC(C(=O)O)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCl)Cl
|
|
Name
|
|
|
Quantity
|
0.07 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 0.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with three portions of dichloromethane
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried (sodium sulfate)
|
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at room temperature under nitrogen for 3 days
|
|
Duration
|
3 d
|
|
Type
|
WASH
|
|
Details
|
was washed with 10% potassium bisulfate, saturated sodium bicarbonate and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried (sodium sulfate)
|
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (SiO2)
|
|
Type
|
WASH
|
|
Details
|
eluted with 1:1 ethyl acetate hexanes
|


Reaction Time |
0.5 h |
|
Name
|
{1-[2-(2-ethoxy-5-oxo-tetrahydrofuran-3-yl carbamoyl)-pyrrolidine-1-carbonyl]-2,2-dimethylpropyl}carbamic acid benzyl ester
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(NC(C(C)(C)C)C(=O)N1C(CCC1)C(NC1C(OC(C1)=O)OCC)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.12 g | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |